tert-Butyl 3-azabicyclo[4.1.0]heptan-1-ylcarbamate
CAS No.: 134575-47-6
Cat. No.: VC21210634
Molecular Formula: C11H20N2O2
Molecular Weight: 212.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 134575-47-6 |
|---|---|
| Molecular Formula | C11H20N2O2 |
| Molecular Weight | 212.29 g/mol |
| IUPAC Name | tert-butyl N-(3-azabicyclo[4.1.0]heptan-1-yl)carbamate |
| Standard InChI | InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-11-6-8(11)4-5-12-7-11/h8,12H,4-7H2,1-3H3,(H,13,14) |
| Standard InChI Key | IBVSYGIDMGKDQZ-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NC12CC1CCNC2 |
| Canonical SMILES | CC(C)(C)OC(=O)NC12CC1CCNC2 |
Introduction
Chemical Identity and Fundamental Properties
tert-Butyl 3-azabicyclo[4.1.0]heptan-1-ylcarbamate, registered under CAS number 134575-47-6, is characterized by its molecular formula C11H20N2O2 and a molecular weight of 212.29 g/mol. The compound's IUPAC name is tert-butyl N-(3-azabicyclo[4.1.0]heptan-1-yl)carbamate, which describes its core structure and functional groups . It contains a bicyclic structure with a cyclopropane ring fused to a piperidine ring, with a carbamate group attached to one of the bridgehead carbons.
The molecular structure features a strained cyclopropane ring that contributes to its unique reactivity profile in organic synthesis. This structural feature makes it valuable in various transformations where ring strain can be exploited to drive reactions.
Physical and Chemical Properties
The physical and chemical properties of tert-Butyl 3-azabicyclo[4.1.0]heptan-1-ylcarbamate are summarized in Table 1, which provides essential information for researchers working with this compound.
Table 1: Physical and Chemical Properties of tert-Butyl 3-azabicyclo[4.1.0]heptan-1-ylcarbamate
| Property | Value |
|---|---|
| Molecular Formula | C11H20N2O2 |
| Molecular Weight | 212.29 g/mol |
| Physical State | Solid (at standard conditions) |
| CAS Number | 134575-47-6 |
| Standard InChI | InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-11-6-8(11)4-5-12-7-11/h8,12H,4-7H2,1-3H3,(H,13,14) |
| Standard InChIKey | IBVSYGIDMGKDQZ-UHFFFAOYSA-N |
| SMILES Notation | CC(C)(C)OC(=O)NC12CC1CCNC2 |
| PubChem CID | 20089946 |
The compound contains two nitrogen atoms—one as part of the azabicyclo structure and another within the carbamate functional group. The tert-butyl group serves as a protecting group for the carbamate, which is a common strategy in organic synthesis to control reactivity and direct selectivity in chemical transformations.
Structural Characteristics and Molecular Architecture
The structural architecture of tert-Butyl 3-azabicyclo[4.1.0]heptan-1-ylcarbamate is defined by its bicyclic core with a strained three-membered cyclopropane ring fused to a six-membered piperidine ring containing nitrogen. This creates a bridged system with a 3-azabicyclo[4.1.0]heptane scaffold. The carbamate group (NH-C(=O)-O-) is attached to one of the bridgehead carbons of the cyclopropane ring, while the tert-butyl group is connected to the carbamate oxygen, forming a Boc-protected carbamate.
Structural Features and Reactivity
The cyclopropane ring in this compound introduces significant ring strain, which influences its reactivity. The strain energy in cyclopropanes typically ranges from 27-28 kcal/mol, making these structures prone to ring-opening reactions under appropriate conditions. Additionally, the nitrogen atom in the piperidine ring introduces basic characteristics and potential for further functionalization.
The carbamate group serves as a protecting group for the amine functionality but can also participate in various transformations. The tert-butyl group can be cleaved under acidic conditions, revealing the free carbamate which can then undergo further reactions.
Applications in Chemical Research
tert-Butyl 3-azabicyclo[4.1.0]heptan-1-ylcarbamate has potential applications in several areas of chemical research, particularly in medicinal chemistry and organic synthesis.
Pharmaceutical Research
The compound's bicyclic structure makes it a valuable scaffold for pharmaceutical research. Similar azabicyclic structures have been explored in the development of:
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Novel analgesics
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Anti-inflammatory agents
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Central nervous system (CNS) active compounds
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Enzyme inhibitors
The presence of the Boc protecting group allows for selective deprotection and further functionalization, making it a versatile building block in multi-step syntheses of complex pharmaceutical compounds.
Synthetic Intermediates
As evident from related research, compounds in this class can serve as intermediates in complex organic transformations. The search results indicate that similar azabicyclic structures have been utilized in sequential Norrish–Yang Cyclization and C–C cleavage/cross-coupling reactions . These reactions allow for the construction of complex molecular architectures that might be difficult to achieve through other synthetic methods.
In particular, the strained cyclopropane ring can undergo selective ring-opening reactions, providing access to functionalized piperidine derivatives with precise control over stereochemistry.
Chemical Transformations and Reactivity
The reactivity of tert-Butyl 3-azabicyclo[4.1.0]heptan-1-ylcarbamate is largely dictated by its structural features. The compound can potentially undergo various transformations based on its functional groups and strained ring system.
Analytical Methods for Characterization
Various analytical techniques can be employed to characterize tert-Butyl 3-azabicyclo[4.1.0]heptan-1-ylcarbamate. These techniques help confirm the structure, purity, and properties of the compound.
Spectroscopic Methods
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR would provide valuable information about the carbon and hydrogen environments in the molecule.
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Infrared (IR) Spectroscopy: Would show characteristic bands for the carbamate group (C=O stretch around 1700 cm-1) and N-H stretching vibrations.
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Mass Spectrometry: Would confirm the molecular weight and provide fragmentation patterns characteristic of the compound's structure.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be used to assess the purity of the compound and for analytical or preparative separations.
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